1-[2-(4-methoxyphenyl)-1H-imidazol-5-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-Methoxyphenyl)-1H-imidazol-5-yl]ethanone is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
The synthesis of 1-[2-(4-methoxyphenyl)-1H-imidazol-5-yl]ethanone can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with glyoxal and ammonia to form the imidazole ring, followed by acetylation to introduce the ethanone group . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
1-[2-(4-Methoxyphenyl)-1H-imidazol-5-yl]ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride can convert the ethanone group to an alcohol.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or acetonitrile, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[2-(4-Methoxyphenyl)-1H-imidazol-5-yl]ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound has been studied for its potential as an inhibitor of certain enzymes and receptors.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[2-(4-methoxyphenyl)-1H-imidazol-5-yl]ethanone involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or active sites of enzymes, inhibiting their activity. This compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
1-[2-(4-Methoxyphenyl)-1H-imidazol-5-yl]ethanone can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)ethanone: This compound lacks the imidazole ring and has different chemical properties and applications.
1-(2-Hydroxy-4-methoxyphenyl)ethanone: This compound has a hydroxyl group instead of the imidazole ring, leading to different reactivity and uses.
1-(4-Bromo-2-methoxyphenyl)ethanone:
The uniqueness of this compound lies in its imidazole ring, which imparts specific chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C12H12N2O2 |
---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
1-[2-(4-methoxyphenyl)-1H-imidazol-5-yl]ethanone |
InChI |
InChI=1S/C12H12N2O2/c1-8(15)11-7-13-12(14-11)9-3-5-10(16-2)6-4-9/h3-7H,1-2H3,(H,13,14) |
InChI Key |
LKJQAKUGHDJWKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN=C(N1)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.